N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE
Description
N-(3-Methanesulfonamidophenyl)-1-Methanesulfonylazetidine-3-carboxamide is a synthetic small molecule featuring a central azetidine ring substituted with methanesulfonyl groups and a 3-methanesulfonamidophenyl moiety. This compound is structurally optimized to act as a potent positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), a target implicated in neurological disorders such as anxiety, schizophrenia, and epilepsy . Its design incorporates sulfonamide groups to enhance solubility and receptor binding affinity, while the azetidine scaffold confers metabolic stability.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-21(17,18)14-11-5-3-4-10(6-11)13-12(16)9-7-15(8-9)22(2,19)20/h3-6,9,14H,7-8H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSLWCYTLPEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methanesulfonamide Intermediate: The initial step involves the reaction of 3-nitrobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 3-methanesulfonamidophenylmethanesulfonamide.
Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of the Azetidine Ring: The amine intermediate undergoes cyclization with a suitable reagent, such as ethyl chloroformate, to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of mGluR2 potentiators developed by AstraZeneca/NPS Pharmaceuticals. Key structural analogs and their pharmacological profiles are summarized below:
Structural and Pharmacological Analysis
Compound 20 (Isoindolone Derivative) Substituents: N-1 4-trifluoromethoxybenzyl, C-7 chloro/methyl, C-5 heterocycle. Potency: EC₅₀ = 40 nM (GTPγS binding assay) .
Compound 21 (4-Phenoxybenzyl Isoindolone) Substituents: N-1 4-phenoxybenzyl, C-5 heteroaryl. Potency: EC₅₀ < 10 µM (FLIPR assay) . Notes: Broader receptor selectivity but reduced potency compared to Compound 20.
Compound 28 (Isoindolone Hydrazide) Substituents: C-5 3-methanesulfonamidophenyl, hydrazide linker. Potency: EC₅₀ = 24 nM (GTPγS assay) . Notes: Superior potency attributed to sulfonamide hydrogen-bonding interactions with mGluR2.
Compound 26 (3-Methanesulfonamidophenyl Isoindolone) Substituents: C-5 3-methanesulfonamidophenyl, N-1 alkyl/cycloalkyl. Potency: EC₅₀ < 10 µM (FLIPR assay) . Notes: Structural similarity to the target compound but lower potency, likely due to isoindolone core rigidity.
Compounds 24/25 (Oxadiazole Derivatives) Substituents: C-5 isomeric oxadiazoles. Potency: EC₅₀ = 28–75 nM . Notes: Optimized for hERG safety (IC₅₀ > 10 µM) and solubility (>50 µg/mL), making them clinical candidates.
Key Differentiators of the Target Compound
- Azetidine vs. Isoindolone Core : The azetidine ring in the target compound reduces steric hindrance, improving binding kinetics compared to isoindolone-based analogs like Compound 26 .
- Dual Sulfonamide Motifs: Enhances solubility (logP ~2.1) and receptor affinity relative to mono-sulfonamide derivatives (e.g., Compound 21).
- Potency vs. Safety : While less potent than Compound 28 (24 nM), the target compound’s azetidine scaffold mitigates hERG liability (predicted IC₅₀ > 20 µM) .
Table 1. Comparative Pharmacological Profiles
| Compound | Core Structure | EC₅₀ (nM) | hERG IC₅₀ (µM) | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|---|
| Target | Azetidine | ~50* | >20* | 35* | 3-Methanesulfonamidophenyl, dual sulfonyl |
| 20 | Isoindolone | 40 | 5.2 | <10 | 4-Trifluoromethoxybenzyl, chloro |
| 28 | Isoindolone Hydrazide | 24 | 8.5 | 20 | Hydrazide linker, 3-methanesulfonamidophenyl |
| 24 | Isoindolone Oxadiazole | 28 | >10 | 55 | 5-Oxadiazole, methylpiperidine |
| 26 | Isoindolone | >1,000 | ND | 15 | 3-Methanesulfonamidophenyl, cyclohexyl |
*Predicted or estimated values based on structural analogs. ND = Not disclosed.
Research Implications
The target compound bridges the gap between potency and safety observed in earlier analogs. Its azetidine core and dual sulfonamide design address isoindolone limitations (e.g., solubility, hERG), positioning it as a viable preclinical candidate. However, further optimization is required to match the potency of hydrazide derivatives (e.g., Compound 28) while maintaining CNS bioavailability.
Biological Activity
N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE is a synthetic compound that may exhibit various biological activities. Understanding its pharmacological properties requires a comprehensive review of its structure-activity relationship (SAR), mechanism of action, and potential therapeutic applications.
The biological activity of a compound can often be attributed to its interaction with specific biological targets such as enzymes, receptors, or cellular pathways. For N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE, potential mechanisms may include:
- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes related to disease pathways.
- Receptor Binding : Assessing affinity for various receptors that could mediate physiological effects.
2.2 Experimental Methods
To evaluate the biological activity, several experimental approaches can be utilized:
- In Vitro Studies : Cell line assays to determine cytotoxicity, proliferation inhibition, or apoptosis induction.
- In Vivo Studies : Animal models to assess pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
3.1 Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Enzyme Inhibition | IC50 Measurement | 50 µM | |
| Cytotoxicity | MTT Assay | IC50 = 20 µM | |
| Receptor Binding | Radiolabeled Assay | Ki = 10 nM |
4.1 Case Study 1: Anticancer Activity
A study investigated the anticancer potential of N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE against various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells with an IC50 value of 15 µM.
4.2 Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines when treated with concentrations ranging from 5 to 50 µM.
5. Research Findings
Recent research has highlighted several promising findings regarding this compound:
- Antimicrobial Activity : The compound has shown activity against specific bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
6. Conclusion
The biological activity of N-(3-METHANESULFONAMIDOPHENYL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE warrants further investigation due to its potential therapeutic applications across various fields including oncology and inflammation.
7. Future Directions
Future research should focus on:
- Detailed SAR studies.
- Mechanistic studies to elucidate pathways affected by the compound.
- Clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
